N6-(6-Aminohexil)-2'-desoxiadenosina

Descripción general

Descripción

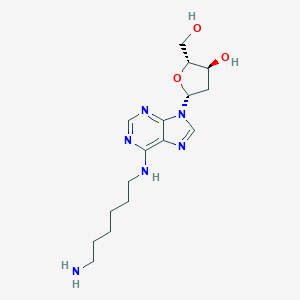

N6-(6-Aminohexyl)-2’-deoxyadenosine: is a modified nucleoside analog where an aminohexyl group is attached to the N6 position of the adenine base

Aplicaciones Científicas De Investigación

Chemistry:

Nucleic Acid Labeling: N6-(6-Aminohexyl)-2’-deoxyadenosine is used to label nucleic acids for various biochemical assays.

Affinity Purification: The compound can be biotinylated and used for the purification of nucleic acid-binding proteins.

Biology:

DNA Probes: It is incorporated into DNA probes for the detection of specific nucleic acid sequences.

Enzyme Studies: Used to study the interactions of enzymes with modified nucleotides.

Medicine:

Drug Development: The compound is explored for its potential in developing nucleotide-based therapeutics.

Diagnostic Tools: Used in the development of diagnostic assays for detecting genetic mutations.

Industry:

Biotechnology: Employed in the production of labeled nucleotides for research and diagnostic applications.

Pharmaceuticals: Used in the synthesis of nucleotide analogs for therapeutic purposes.

Mecanismo De Acción

Target of Action

N6-(6-Aminohexyl)-2’-deoxyadenosine is a modified nucleotide, and its primary targets are likely to be the enzymes that interact with adenosine or its derivatives, such as RNA polymerases . These enzymes play a crucial role in the synthesis of RNA molecules, which are essential for protein synthesis and other cellular functions .

Mode of Action

The compound interacts with its targets by being incorporated into the RNA molecules during the transcription process . The presence of the aminohexyl group at the N6 position of the adenosine molecule could potentially alter the properties of the RNA molecule, affecting its stability, structure, or interactions with other molecules .

Biochemical Pathways

Given its structure, it might influence the methylation pathways involved in rna processing and modification . Methylation is a crucial post-transcriptional modification that affects the fate of RNA molecules, influencing their stability, translation, and other functions .

Pharmacokinetics

Like other nucleoside analogs, its absorption, distribution, metabolism, and excretion (adme) could be influenced by various factors, including its chemical structure, the presence of transport proteins, and the metabolic enzymes in the body .

Result of Action

The molecular and cellular effects of N6-(6-Aminohexyl)-2’-deoxyadenosine’s action would depend on the context of its use. If incorporated into RNA molecules, it could potentially affect the function of these molecules, leading to changes in protein synthesis or other cellular processes .

Action Environment

The action, efficacy, and stability of N6-(6-Aminohexyl)-2’-deoxyadenosine could be influenced by various environmental factors. These might include the presence of other molecules, pH, temperature, and the specific cellular environment . For instance, its stability could be affected by the presence of nucleases, enzymes that degrade nucleic acids .

Análisis Bioquímico

Biochemical Properties

N6-(6-Aminohexyl)-2’-deoxyadenosine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid modifications and labeling. This compound can be incorporated into DNA by enzymes such as DNA polymerases during replication or repair processes. The aminohexyl group allows for subsequent chemical modifications, enabling the attachment of various reporter molecules or probes. N6-(6-Aminohexyl)-2’-deoxyadenosine interacts with enzymes like DNA polymerases and ligases, facilitating its incorporation into nucleic acids and enabling its use in various biochemical assays .

Cellular Effects

N6-(6-Aminohexyl)-2’-deoxyadenosine has been shown to influence various cellular processes. It can be incorporated into the DNA of cells, affecting cell function and behavior. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of N6-(6-Aminohexyl)-2’-deoxyadenosine into DNA can alter the transcriptional activity of certain genes, leading to changes in protein expression and cellular responses. Additionally, it may affect cellular metabolism by influencing the activity of enzymes involved in nucleotide synthesis and degradation .

Molecular Mechanism

The molecular mechanism of action of N6-(6-Aminohexyl)-2’-deoxyadenosine involves its incorporation into DNA and subsequent interactions with biomolecules. The aminohexyl group allows for covalent attachment to various reporter molecules, facilitating the detection and analysis of nucleic acids. N6-(6-Aminohexyl)-2’-deoxyadenosine can bind to DNA polymerases, enabling its incorporation into DNA strands during replication or repair. This incorporation can lead to changes in gene expression and cellular function by altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6-(6-Aminohexyl)-2’-deoxyadenosine can change over time. The stability and degradation of this compound are important factors to consider in experimental design. N6-(6-Aminohexyl)-2’-deoxyadenosine is generally stable under standard laboratory conditions, but its long-term effects on cellular function may vary. In vitro and in vivo studies have shown that prolonged exposure to N6-(6-Aminohexyl)-2’-deoxyadenosine can lead to changes in cellular behavior and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of N6-(6-Aminohexyl)-2’-deoxyadenosine in animal models can vary with different dosages. Studies have shown that low doses of this compound can be incorporated into DNA without causing significant toxicity or adverse effects. Higher doses may lead to toxic effects, including disruptions in cellular function and metabolism. Threshold effects have been observed, where the impact of N6-(6-Aminohexyl)-2’-deoxyadenosine on cellular processes becomes more pronounced at higher concentrations. It is important to carefully determine the appropriate dosage to minimize potential adverse effects in animal studies .

Metabolic Pathways

N6-(6-Aminohexyl)-2’-deoxyadenosine is involved in various metabolic pathways, particularly those related to nucleotide metabolism. This compound can be incorporated into DNA by DNA polymerases, influencing the overall nucleotide pool and metabolic flux. Enzymes such as nucleotidases and phosphatases may also interact with N6-(6-Aminohexyl)-2’-deoxyadenosine, affecting its stability and degradation. The presence of the aminohexyl group can impact the enzymatic activity and metabolic pathways associated with nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of N6-(6-Aminohexyl)-2’-deoxyadenosine within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes by nucleoside transporters, facilitating its uptake into cells. Once inside the cell, N6-(6-Aminohexyl)-2’-deoxyadenosine can be distributed to various cellular compartments, including the nucleus, where it can be incorporated into DNA. Binding proteins and transporters may also play a role in its localization and accumulation within specific tissues .

Subcellular Localization

N6-(6-Aminohexyl)-2’-deoxyadenosine exhibits specific subcellular localization patterns that influence its activity and function. This compound can be targeted to the nucleus, where it is incorporated into DNA during replication or repair processes. Post-translational modifications and targeting signals may direct N6-(6-Aminohexyl)-2’-deoxyadenosine to specific cellular compartments or organelles, affecting its interactions with biomolecules and its overall function. The subcellular localization of N6-(6-Aminohexyl)-2’-deoxyadenosine is crucial for its role in biochemical assays and molecular biology applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N6-(6-Aminohexyl)-2’-deoxyadenosine typically involves the following steps:

Protection of the 2’-deoxyadenosine: The hydroxyl groups of 2’-deoxyadenosine are protected using suitable protecting groups.

N6-alkylation: The protected 2’-deoxyadenosine is then reacted with 6-bromohexylamine in the presence of a base to introduce the aminohexyl group at the N6 position.

Deprotection: The protecting groups are removed to yield N6-(6-Aminohexyl)-2’-deoxyadenosine.

Industrial Production Methods: Industrial production methods for N6-(6-Aminohexyl)-2’-deoxyadenosine are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The amino group in N6-(6-Aminohexyl)-2’-deoxyadenosine can undergo substitution reactions with various electrophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aminohexyl side chain.

Coupling Reactions: The amino group can be used for coupling reactions with other molecules, such as biotinylation or fluorescent labeling.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Reagents like N-hydroxysuccinimide esters are commonly used.

Major Products:

Biotinylated N6-(6-Aminohexyl)-2’-deoxyadenosine: Used for affinity purification.

Fluorescently labeled N6-(6-Aminohexyl)-2’-deoxyadenosine: Used in imaging and detection applications.

Comparación Con Compuestos Similares

N6-(6-Aminohexyl)-adenosine: Similar structure but lacks the 2’-deoxy modification.

N6-(6-Aminohexyl)-adenosine 5’-monophosphate: Contains a phosphate group at the 5’ position.

N6-(6-Aminohexyl)-adenosine 2’,5’-bisphosphate: Contains two phosphate groups at the 2’ and 5’ positions.

Uniqueness: N6-(6-Aminohexyl)-2’-deoxyadenosine is unique due to its 2’-deoxy modification, which makes it more stable and less prone to hydrolysis compared to its ribose-containing counterparts. This stability is advantageous in various biochemical applications, particularly in the development of stable DNA probes and therapeutic agents.

Actividad Biológica

N6-(6-Aminohexyl)-2'-deoxyadenosine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cellular processes and molecular interactions. This compound is structurally related to natural nucleotides and exhibits unique properties that enable its incorporation into nucleic acids, influencing various biochemical pathways.

1. Chemical Structure and Properties

N6-(6-Aminohexyl)-2'-deoxyadenosine contains an aminohexyl side chain at the N6 position of the adenine base, which enhances its ability to interact with biomolecules. This modification allows for subsequent chemical modifications, making it a valuable tool in biochemical assays and molecular biology applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₃ |

| Molecular Weight | 278.31 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under physiological conditions |

Target Interactions

N6-(6-Aminohexyl)-2'-deoxyadenosine primarily interacts with enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases. Its incorporation into DNA or RNA can alter the transcriptional activity of genes, leading to changes in protein expression and cellular responses.

- Incorporation into DNA : The compound can be incorporated into DNA strands during replication or repair processes, impacting gene expression.

- Influence on Enzymatic Activity : The aminohexyl group can facilitate covalent attachment to reporter molecules, enhancing detection methods in molecular biology.

Cellular Processes

Research indicates that N6-(6-Aminohexyl)-2'-deoxyadenosine affects various cellular processes:

- Gene Expression : Its incorporation into DNA has been shown to alter transcriptional activity, which can lead to changes in cellular metabolism and signaling pathways.

- Cell Signaling : The compound may influence intracellular signaling pathways by modifying the nucleotide pool available for cellular processes.

Case Studies

A study demonstrated that cells treated with N6-(6-Aminohexyl)-2'-deoxyadenosine showed altered gene expression profiles compared to control groups, indicating its potential as a modulator of transcriptional activity .

4. Pharmacokinetics

The pharmacokinetic profile of N6-(6-Aminohexyl)-2'-deoxyadenosine is influenced by its chemical structure:

- Absorption and Distribution : The compound can be transported across cell membranes by nucleoside transporters, facilitating its uptake into cells.

- Metabolism : Enzymes such as nucleotidases may interact with N6-(6-Aminohexyl)-2'-deoxyadenosine, affecting its stability and degradation within the cell.

5. Applications in Research

N6-(6-Aminohexyl)-2'-deoxyadenosine serves as a critical tool in various research applications:

- Biochemical Assays : Its ability to be incorporated into nucleic acids makes it useful for labeling and tracking DNA or RNA during experiments.

- Therapeutic Potential : Given its influence on gene expression, there is ongoing research into its potential therapeutic applications, particularly in cancer treatment where modulation of gene expression is crucial.

6.

N6-(6-Aminohexyl)-2'-deoxyadenosine is a versatile compound with significant biological activity. Its ability to modify nucleic acids and influence cellular processes makes it an important subject of study in molecular biology and pharmacology. Future research may further elucidate its mechanisms of action and expand its applications in therapeutic contexts.

Propiedades

IUPAC Name |

(2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGAGWFLDCAWGN-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.